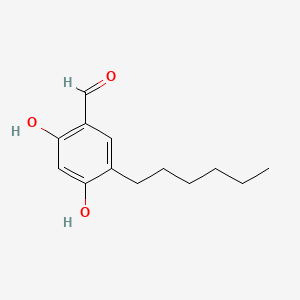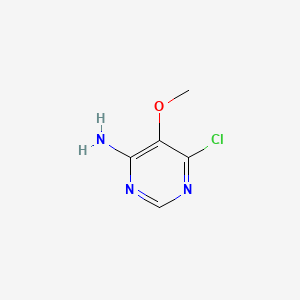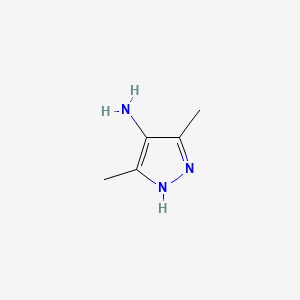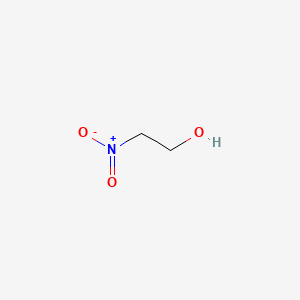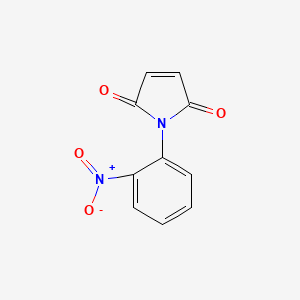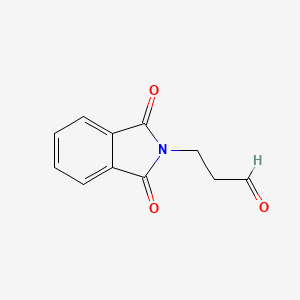
3-(1,3-ジオキソイソインドリン-2-イル)プロパナール
概要
説明
3-Phthalimidopropionaldehyde (3-PPA) is an organic compound belonging to the class of aldehydes, which is an important intermediate in the synthesis of many organic compounds. 3-PPA is a colorless liquid with a pungent smell and is soluble in most organic solvents. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. 3-PPA is also used in the synthesis of complex molecules, such as polymers, and in the production of a variety of organic compounds.
科学的研究の応用
抗がん剤および抗酸化剤
この化合物は、1-(1,3-ジオキソイソインドリン-2-イル)-3-アリール尿素アナログの合成に使用されており、抗がん剤および抗酸化剤として有望な結果を示しています . 例えば、1-(4-ブロモフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)尿素は、非小細胞肺がん、CNSがん、メラノーマ、腎臓がん、前立腺がん、乳がんを含むさまざまな癌細胞株に対して有意な抗癌活性を示しました . また、イマチニブと比較して、メラノーマがんに対して優れた抗癌活性を示しました .
N-イソインドリン-1,3-ジオンヘテロ環の合成
N-イソインドリン-1,3-ジオンヘテロ環は、イソインドリン核と1位と3位にカルボニル基を特徴とし、製薬合成、除草剤、着色剤、染料、ポリマー添加剤、有機合成、フォトクロミック材料など、さまざまな分野での潜在的な用途のために注目を集めています . この化合物は、これらのヘテロ環の合成において重要な役割を果たしています .
求電子試薬
この化合物は、-(1,3-ジオキソイソインドリン-2-イル)-ジエチルホスホロチオ酸塩(SDDP)の合成における求電子試薬として使用されており、この化合物はさまざまな合成用途において可能性を示しています .
ピラゾール、チアゾール、およびその他の系の合成
この化合物は、さまざまなピラゾール、チアゾール、チアジアゾール、チアゾリジン、アゼチジン、チアゾロ[3,2-a]ピリミジン、ピラゾロ[3,4-b]ピリジン系の合成における前駆体として使用されてきました . これらの系は、さまざまな研究分野で潜在的な用途を持っています。
抗酸化活性
この化合物のいくつかの誘導体は、有意な抗酸化活性を示しました。 例えば、1-(2-メトキシフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)尿素および1-(4-メトキシフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)尿素は、それぞれ15.99±0.10μMおよび16.05±0.15μMのIC50値で有意な抗酸化活性を示しました .
EGFR阻害
この化合物は、細胞の成長と生存において重要な役割を果たすタンパク質である上皮成長因子受容体(EGFR)の阻害に可能性を示しました。 例えば、1-(4-ブロモフェニル)-3-(1,3-ジオキソイソインドリン-2-イル)尿素は、42.91±0.80nMのIC50でEGFRの適度な阻害を示しました .
Safety and Hazards
将来の方向性
3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
作用機序
Target of Action
Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.
Biochemical Pathways
Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses
Result of Action
Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDSIHTMABATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179097 | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2436-29-5 | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



